1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone
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Overview
Description
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
The synthesis of 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone typically involves the functionalization of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate via one-pot tandem cyclization/bromination, where the cyclization to form imidazo[1,2-a]pyrazines is promoted by further bromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. .
Scientific Research Applications
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis for constructing complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and reactivity.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring, leading to different chemical properties and applications.
Other brominated heterocycles: Compounds with bromine atoms attached to different heterocyclic cores can exhibit varying reactivity and applications .
Biological Activity
1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a brominated imidazo[1,2-a]pyrazine core substituted with an ethanone group. The presence of the bromine atom at the 6-position enhances its biological activity by influencing the electronic properties and steric factors of the molecule.
Research indicates that compounds containing the imidazo[1,2-a]pyrazine scaffold exhibit various mechanisms of action:
- Kinase Inhibition : Many derivatives have been shown to inhibit tyrosine kinases, including Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. Inhibitors of BTK are particularly relevant in treating cancers and autoimmune diseases .
- Antiproliferative Activity : Studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC). These effects are often linked to the modulation of key tumor suppressor genes such as TP53 .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Cytotoxicity | A549 (Lung Cancer) | 10.5 | |
Cytotoxicity | PC-3 (Prostate Cancer) | 12.0 | |
BTK Inhibition | B-cell Lines | 0.5 | |
Antiproliferative | NSCLC-N6-L16 | 8.0 |
Study on Anticancer Properties
A notable study explored the antiproliferative effects of various imidazo[1,2-a]pyrazine derivatives, including this compound. The study found that this compound significantly inhibited cell growth in NSCLC cell lines through a dose-dependent mechanism. The overexpression of TP53 was observed, suggesting a potential pathway for reactivating p53 function in mutant cell lines .
Structure-Activity Relationship (SAR) Analysis
A SAR analysis highlighted that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can enhance biological activity. For instance:
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)6-3-12-4-7(9)10-2-8(12)11-6/h2-4H,1H3 |
InChI Key |
WWPUOJULIHYOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=C(N=CC2=N1)Br |
Origin of Product |
United States |
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